molecular formula C15H15NO3 B11989742 N-(4-methoxyphenyl)-2-phenoxyacetamide

N-(4-methoxyphenyl)-2-phenoxyacetamide

Cat. No.: B11989742
M. Wt: 257.28 g/mol
InChI Key: LVSSYINVRUSJDA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-phenoxyacetamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This acetamide derivative is part of the broader class of phenoxyacetamide compounds, which are recognized in medicinal chemistry as valuable scaffolds for the development of new pharmaceutical candidates . Phenoxyacetamide and its derivatives are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a significant focus for research and development in drug discovery . The compound serves as a key synthetic intermediate for further chemical transformations. Its structure features both phenoxy and methoxyphenyl amide components, which are common pharmacophores in the design of biologically active molecules. Researchers value this compound for exploring structure-activity relationships and for synthesizing more complex target molecules. The product is provided for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C15H15NO3/c1-18-13-9-7-12(8-10-13)16-15(17)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)

InChI Key

LVSSYINVRUSJDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Biological Activity Investigations in Vitro and Preclinical Models of N 4 Methoxyphenyl 2 Phenoxyacetamide and Its Analogues

Enzyme Inhibition Studies

Cyclooxygenase (COX) Inhibition (e.g., COX-2 inhibition by N-(4-methoxyphenyl)-2-phenoxyacetamide)

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of cyclooxygenase-2 (COX-2), while the associated negative side effects often stem from the inhibition of cyclooxygenase-1 (COX-1). nih.govmdpi.com This has driven research into developing selective COX-2 inhibitors. Within this context, substituted aromatic amides have been explored for their potential COX-2 inhibitory activity.

Investigations into amide derivatives of certain compounds have shown that structural modifications can shift selectivity towards COX-2. For instance, a study demonstrated that substituted aromatic amides, such as the 3-(4-methoxyphenyl)propylamide analogue, exhibited modest but selective COX-2 inhibition. While research on this compound itself is limited in this specific area, the findings for structurally related amides suggest a potential avenue for developing selective COX-2 inhibitors. nih.gov Further research has highlighted various chemical scaffolds, including 1,5-diarylimidazole and pyrimidine-5-carbonitrile hybrids, that show potent and selective COX-2 inhibition. nih.gov

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A and MAO-B by 2-phenoxyacetamide (B1293517) analogues)

Monoamine oxidases (MAOs) are key enzymes in the metabolism of biogenic amines and are significant targets for antidepressant medications. nih.govnih.gov The two isoforms, MAO-A and MAO-B, are distinguished by their substrate selectivity and inhibitor sensitivity. nih.gov A series of 2-phenoxyacetamide analogues have been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.govnih.gov

These studies identified compounds with high potency and selectivity. For example, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor, while (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide was found to be a potent inhibitor of both MAO-A and MAO-B. nih.govnih.gov The inhibitory activities were also confirmed in cell lysates from SH-SY5Y and HepG2 cells, which endogenously express MAO-A and MAO-B, respectively. nih.gov

MAO Inhibition by 2-Phenoxyacetamide Analogues

CompoundTargetIC₅₀ (µM)Selectivity Index (SI)Source
2-(4-Methoxyphenoxy)acetamideMAO-A-245 nih.govnih.gov
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-A0.018- nih.govnih.gov
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-B0.07- nih.govnih.gov

Alpha-Glucosidase Inhibition by Phenoxy-Biscourmarin-N-phenylacetamide derivatives

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.gov Its inhibition is a critical strategy for managing type 2 diabetes mellitus by controlling postprandial glucose levels. nih.gov In the search for potent and safe α-glucosidase inhibitors, novel hybrid molecules have been designed and synthesized.

One such class of compounds is the phenoxy-biscourmarin-N-phenylacetamide derivatives. Through a molecular hybridization approach, a series of these derivatives were synthesized and evaluated for their in vitro inhibitory activity against yeast α-glucosidase. nih.gov The results indicated that all synthesized analogues exhibited high inhibitory effects, with IC₅₀ values ranging from 6.0 ± 0.2 to 85.4 ± 2.3 µM. These values were significantly more potent than the standard inhibitor, acarbose (B1664774) (IC₅₀ = 750.0 ± 0.6 µM). nih.gov Notably, the 2,4-dichloro-N-phenylacetamide derivative was identified as the most potent, with an inhibitory effect approximately 125 times greater than that of acarbose. nih.gov Structure-activity relationship (SAR) studies revealed that the inhibitory activity of these compounds is dependent on the substitution pattern on the N-phenylacetamide ring. nih.gov

α-Glucosidase Inhibition by Phenoxy-Biscourmarin-N-phenylacetamide Derivatives

Compound TypeIC₅₀ Range (µM)Reference CompoundReference IC₅₀ (µM)Source
Phenoxy-biscourmarin-N-phenylacetamide derivatives6.0 - 85.4Acarbose750.0 nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition (e.g., by (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide and its derivatives)

EGFR and VEGFR-2 are transmembrane tyrosine kinase receptors that play crucial roles in cancer progression through the regulation of cell proliferation, survival, and angiogenesis. nih.govsemanticscholar.orgnih.gov Consequently, inhibiting these receptors is a promising strategy in cancer therapy. semanticscholar.org

An in silico study investigated (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide and six of its modified derivatives as potential inhibitors of EGFR and VEGFR-2 for the treatment of triple-negative breast cancer. nih.gov Using molecular docking and molecular dynamic simulations, the study analyzed the binding affinities and interactions of these molecules with the target proteins. The results showed that the derivatives had varying levels of affinity, with one derivative demonstrating the highest binding affinity for VEGFR-2 with a binding energy of -9.925 kcal/mol, and another showing the highest affinity for EGFR with a binding energy of -5.032 kcal/mol. nih.gov These computational findings suggest that this class of compounds could serve as a scaffold for developing dual EGFR/VEGFR-2 inhibitors. nih.govmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (e.g., by N-[2-(4-methoxyphenyl)ethyl]-2-phenoxy-acetamide derivatives)

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in insulin (B600854) signaling pathways, making it a significant therapeutic target for type 2 diabetes. A recent study detailed the design and synthesis of a novel series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as dual inhibitors of both α-glucosidase and PTP1B. bohrium.com

The in vitro evaluation demonstrated that while all the synthesized compounds were more potent than the standard α-glucosidase inhibitor acarbose, four of the derivatives also showed greater potency against PTP1B than the standard inhibitor suramin. bohrium.com Specifically, compound 7a in the study was identified as the most potent PTP1B inhibitor, exhibiting a 3.5-fold higher inhibitory activity than suramin. bohrium.com Kinetic studies revealed a competitive mode of inhibition for this compound. bohrium.com Although this research does not involve the exact N-[2-(4-methoxyphenyl)ethyl]-2-phenoxy-acetamide structure, it confirms that the broader phenoxy-N-phenylacetamide scaffold is a viable backbone for designing potent PTP1B inhibitors.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The phenoxyacetamide scaffold and its derivatives have been the subject of numerous investigations into their potential as anticancer agents. Studies have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines.

For instance, novel semi-synthetic phenoxyacetamide derivatives have shown promising cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particular derivative was found to be more potent against HepG2 cells than the reference drug 5-Fluorouracil, with an IC₅₀ value of 1.43 µM compared to 5.32 µM for 5-FU. mdpi.com This compound was also shown to induce apoptosis and cause cell cycle arrest at the G1/S phase in HepG2 cells. mdpi.com

In another study, a series of 2-(2-phenoxyacetamido)benzamides were evaluated for antiproliferative activity against a panel of nine different cancer types. nih.gov The most active compounds were found to induce apoptosis mediated by caspase activation and caused cell cycle arrest in the G0-G1 phase in human chronic myelogenous leukemia (K562) cells. nih.gov Furthermore, 4-substituted benzoyltaurinamide derivatives featuring a 4-methoxyphenyl (B3050149) substituent demonstrated enhanced cytotoxicity against multiple cancer cell lines, including pancreatic (PANC-1), neuroblastoma (SH-SY5Y), and breast cancer (MDA-MB-231), with IC₅₀ values as low as 15.7 µM. nih.gov These compounds were found to induce the intrinsic apoptotic pathway. nih.gov

Antiproliferative/Cytotoxic Activity of Phenoxyacetamide Analogues

Compound ClassCell LineActivityIC₅₀ (µM)Source
Phenoxyacetamide derivative (Compound I)HepG2 (Liver Cancer)Cytotoxic1.43 mdpi.com
Phenoxyacetamide derivative (Compound II)HepG2 (Liver Cancer)Cytotoxic6.52 mdpi.com
5-Fluorouracil (Reference)HepG2 (Liver Cancer)Cytotoxic5.32 mdpi.com
Methoxyphenyl derivative (Compound 16)MDA-MB-231 (Breast Cancer)Cytotoxic15.7 nih.gov
Methoxyphenyl derivative (Compound 14)MDA-MB-231 (Breast Cancer)Cytotoxic19.9 nih.gov
Phenyl derivative (Compound 2)SH-SY5Y (Neuroblastoma)Cytotoxic26.0 nih.gov

Broad-Spectrum Cytotoxicity Profiling

The cytotoxic potential of this compound and its analogues has been evaluated against a variety of human cancer cell lines.

A study on acetamide (B32628) sulphonyl analogues, which include the phenoxyacetamide scaffold, demonstrated potent cytotoxic activity against several human cancer cell lines, including HCT-1 , HT-15 , SF268 , MCF-7 , and PC-3 cells. mdpi.com

Derivatives of 2-phenoxy-N-phenylacetamide have been a focus of anticancer research. In one study, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov Notably, compounds with halogen substitutions on the aromatic ring showed favorable anticancer activity. nih.gov For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anticancer effects. nih.gov

In a separate investigation, a series of N-methyl-4-phenoxypicolinamide derivatives were assessed for their in vitro cytotoxic activity against A549 (lung cancer), H460, and HT29 (colon cancer) cell lines. nih.gov Some of these compounds exhibited marked antiproliferative activity, with one of the most promising compounds, 8e, showing IC₅₀ values of 3.6 µM against A549 and 3.0 µM against HT-29 cells. nih.gov

Furthermore, other phenoxyacetamide derivatives have been shown to have activity against Dalton's solid lymphoma, indicating a potential for efficacy against this type of cancer. nih.gov Phenylacetamide derivatives have also been identified as potent anticancer agents, particularly against the PC-3 (prostate carcinoma) cell line. nih.gov

While the exact compound this compound was not the primary focus of all these studies, the consistent cytotoxic activity of its analogues against a range of cancer cell lines underscores the potential of this chemical class in oncology research.

Table 1: Cytotoxic Activity of Selected Phenoxyacetamide Analogues

Compound/Analogue ClassCell LineActivityReference
Acetamide Sulphonyl AnaloguesHCT-1, HT-15, SF268, MCF-7, PC-3Potent cytotoxicity mdpi.com
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7Anticancer activity nih.gov
N-methyl-4-phenoxypicolinamide (compound 8e)A549IC₅₀ = 3.6 µM nih.gov
N-methyl-4-phenoxypicolinamide (compound 8e)HT29IC₅₀ = 3.0 µM nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide (compound 2b)PC-3IC₅₀ = 52 µM nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide (compound 2c)PC-3IC₅₀ = 80 µM nih.gov

Induction of Apoptosis Pathways

The mechanism of cytotoxicity for many anticancer agents involves the induction of programmed cell death, or apoptosis. The caspase cascade is a central component of this process, with caspase-3 being a key executioner enzyme.

Research into phenylacetamide derivatives has shown that they can trigger apoptosis in cancer cells. tbzmed.ac.ir Specifically, certain derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax and FasL, and to increase the activity of caspase-3 . tbzmed.ac.ir The activation of caspase-3 is a critical step that leads to the dismantling of the cell. tbzmed.ac.ir

One study demonstrated that a specific phenylacetamide derivative was highly effective against cancer cells by initiating apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, in addition to boosting caspase-3 activity. tbzmed.ac.ir This suggests that compounds from this class can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

While these findings are for the broader class of phenylacetamide derivatives, they provide a strong indication that the cytotoxic effects of this compound and its analogues, as described in the previous section, may also be mediated through the induction of apoptosis via the caspase-3 pathway .

Antimicrobial Activity

Antibacterial Efficacy

The antibacterial properties of this compound and its analogues have been explored against both Gram-positive and Gram-negative bacteria.

A study investigating a series of N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides, which are derivatives of phenoxyacetamide, tested their in vitro activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net However, at the maximum tested concentrations, these specific compounds did not show any antibacterial activity. nih.govresearchgate.net

In contrast, other research has highlighted the potential of the broader phenoxyacetamide class. For instance, some azo-containing phenoxyacetic acid analogues have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria including Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. researchgate.net Furthermore, a review of phenoxy acetamide and its derivatives noted that certain quinoline-based derivatives showed interesting activity against both Gram-positive and Gram-negative bacteria . nih.gov

There is currently no specific information available regarding the efficacy of this compound or its close analogues against Xanthomonas oryzae pv. oryzae or antibiotic-resistant strains like MRSA and VRE .

Antifungal Efficacy

The antifungal potential of phenoxyacetamide derivatives has been investigated against several pathogenic fungi.

One study synthesized a series of N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides and tested them against Candida albicans , Candida tropicalis , and Cryptococcus neoformans . nih.govresearchgate.net Unfortunately, these particular derivatives were found to be devoid of antifungal activity at the concentrations tested. nih.govresearchgate.net

However, other research on different analogues has shown more promising results. A separate study on 2-chloro-N-phenylacetamide, a related compound, demonstrated antifungal activity against clinical isolates of Candida tropicalis . nih.gov The minimum inhibitory concentration (MIC) values for this compound ranged from 16 to 256 µg/ml. nih.gov This same compound also showed activity against Aspergillus flavus, with MICs in a similar range. scielo.br

While direct data on this compound is limited, these findings suggest that the antifungal activity of phenoxyacetamide derivatives is highly dependent on their specific structural modifications.

Table 2: Antifungal Activity of Selected Phenoxyacetamide Analogues

Compound/Analogue ClassFungal StrainActivity (MIC)Reference
N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamidesCandida albicansInactive nih.govresearchgate.net
N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamidesCandida tropicalisInactive nih.govresearchgate.net
N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamidesCryptococcus neoformansInactive nih.govresearchgate.net
2-chloro-N-phenylacetamideCandida tropicalis16 - 256 µg/ml nih.gov
2-chloro-N-phenylacetamideAspergillus flavus16 - 256 µg/ml scielo.br

Antimycobacterial Activity

There is a significant need for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis. A review of the pharmacological activities of phenoxy acetamide and its derivatives highlighted that certain quinoline (B57606) derivatives exhibited significant activity against the Mycobacterium tuberculosis H37Rv strain . nih.gov This suggests that the phenoxy acetamide scaffold could be a promising starting point for the development of new anti-tubercular agents. However, there is currently no specific data available on the antimycobacterial activity of this compound itself.

Anti-inflammatory and Analgesic Investigations

Chronic inflammation is a key factor in many diseases, and the development of new anti-inflammatory and pain-relieving (analgesic) drugs is an ongoing area of research.

A study focused on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which are structurally related to this compound, investigated their anti-inflammatory and analgesic properties in preclinical models. nih.gov The research found that compounds with halogen substitutions on the aromatic ring were particularly effective. nih.gov

One compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide , exhibited notable anti-inflammatory and analgesic activities. nih.gov This indicates that the phenoxyacetamide core structure can be modified to produce compounds with dual therapeutic effects. The study suggests that such derivatives have the potential to be developed into new therapeutic agents for conditions involving inflammation and pain. nih.gov

Anthelmintic Properties (e.g., against Toxocara canis by N-(4-methoxyphenyl)pentanamide)

In the search for new treatments for parasitic helminth infections, which have significant global health and economic impacts, researchers have investigated simplified analogues of existing drugs. researchgate.net One such compound, N-(4-methoxyphenyl)pentanamide, was developed as a simplified derivative of the widely used anthelmintic, albendazole (B1665689). researchgate.netnih.gov This compound was chemically synthesized from 4-anisidine and pentanoic acid and subsequently evaluated for its in vitro activity against Toxocara canis, a roundworm that affects animals and can cause human infection. researchgate.netnih.gov

Bioassays revealed that N-(4-methoxyphenyl)pentanamide's effect on the viability of T. canis parasites was both time- and concentration-dependent, a characteristic it shares with albendazole. researchgate.net Notably, the anthelmintic activity demonstrated by N-(4-methoxyphenyl)pentanamide was similar to that of albendazole. nih.gov While the precise mechanism of action for this simplified analogue has not been fully explored, it is suggested that it might follow a pathway similar to benzimidazoles like albendazole, which disrupt microtubule formation in parasites, leading to glycogen (B147801) depletion and death. nih.gov

A significant finding from these studies was the compound's selectivity. N-(4-methoxyphenyl)pentanamide exhibited lower cytotoxicity toward human and animal cell lines compared to albendazole. researchgate.netnih.govnih.gov This selective antiparasitic effect suggests a more favorable profile for potential therapeutic development. nih.gov Furthermore, computational in silico studies focusing on pharmacokinetics, drug-likeness, and medicinal chemistry friendliness indicated an excellent profile for N-(4-methoxyphenyl)pentanamide. researchgate.netnih.gov These collective results propose that the molecular simplification of complex drugs like albendazole to compounds such as N-(4-methoxyphenyl)pentanamide could be a valuable strategy in discovering novel anthelmintic agents. researchgate.netresearchgate.net

Table 1: In Vitro Anthelmintic Activity of N-(4-methoxyphenyl)pentanamide

This table is interactive. You can sort and filter the data.

CompoundTarget OrganismKey FindingsComparative Cytotoxicity
N-(4-methoxyphenyl)pentanamideToxocara canisActivity is time- and concentration-dependent. researchgate.netnih.govLower than albendazole against human and animal cell lines. researchgate.netnih.gov
Albendazole (Reference)Toxocara canisActivity is time- and concentration-dependent. nih.govHigher than N-(4-methoxyphenyl)pentanamide. nih.gov

Anticonvulsant Activity (e.g., in MES and scPTZ models by thiazole-integrated phenoxyacetamide derivatives)

Thiazole (B1198619) and its related heterocyclic structures, such as 1,3,4-thiadiazole (B1197879), are considered important scaffolds in medicinal chemistry for the development of new anticonvulsant agents. Derivatives incorporating these rings have been synthesized and evaluated for their potential to manage seizures using standard preclinical screening models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models help identify compounds that may prevent the spread of seizures (MES) or raise the seizure threshold (scPTZ).

Research into thiazole-bearing hybrid molecules has shown promise. For instance, a series of compounds combining thiazole and 4-thiazolidinone (B1220212) cores were designed and tested. nih.gov Among these, specific derivatives showed excellent anticonvulsant activity in both the MES and scPTZ models, suggesting a mixed mechanism of action that might involve both the enhancement of GABA-ergic inhibition and the blocking of sodium channels. nih.gov

Similarly, derivatives of 1,3,4-thiadiazole have demonstrated potent anticonvulsant effects. The structure-activity relationship (SAR) studies of these compounds indicate that the presence of the =N–C–S– moiety and the aromaticity of the ring are crucial for activity. nih.gov Substitutions on the ring, particularly with electron-withdrawing groups like halo (chloro, bromo) and nitro groups, have been found to enhance anticonvulsant potency. nih.gov In one study, certain (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one derivatives were highly potent in MES and scPTZ models. nih.gov The activity of these novel compounds is often compared against standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Table 2: Anticonvulsant Activity of Thiazole/Thiadiazole Derivatives

This table is interactive. You can sort and filter the data.

Compound ClassTest Model(s)Key FindingsReference Drug(s)
Thiazole-bearing 4-ThiazolidinonesMES, scPTZCertain derivatives showed excellent activity in both models, suggesting a mixed mechanism. nih.govNot specified
1,3,4-Thiadiazole derivativesMES, scPTZPotent activity observed, with electron-withdrawing groups enhancing efficacy. nih.govPhenytoin, Carbamazepine nih.gov
Pyrrolidine-2,5-dione derivativesMES, scPTZ, 6 HzSome compounds showed activity, particularly in the MES and 6 Hz tests.Valproic Acid, Ethosuximide

Antipyretic Activity (e.g., by N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives)

The investigation into phenoxyacetamide derivatives has yielded compounds with a range of biological activities, including anti-inflammatory and analgesic effects, which are often mechanistically related to antipyretic action. Researchers have synthesized novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives to explore their potential as therapeutic agents. nih.gov

In one study, a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide and 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide derivatives were synthesized and evaluated for anticancer, anti-inflammatory, and analgesic activities. nih.gov The findings revealed that substitutions with halogens on the aromatic ring were favorable for anti-inflammatory activity. nih.gov Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting notable anti-inflammatory and analgesic effects, alongside its anticancer properties. researchgate.netnih.gov While this research focused on inflammation and analgesia, these activities are closely linked to the mechanisms of many common antipyretic drugs, such as paracetamol, which itself is an acetamide derivative. researchgate.net

Although direct studies on the antipyretic properties of N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives were not prominently found in the reviewed literature, the demonstrated anti-inflammatory and analgesic potential of closely related analogues suggests a plausible area for future investigation into their effects on fever.

Table 3: Biological Activities of Related Phenoxyacetamide Derivatives

This table is interactive. You can sort and filter the data.

CompoundInvestigated ActivityResult
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnti-inflammatory, Analgesic, AnticancerExhibited activity in all tested areas. researchgate.netnih.gov
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivativesAnti-inflammatory, Analgesic, AnticancerHalogen substitutions favored anti-inflammatory activity. nih.gov

Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl 2 Phenoxyacetamide Derivatives

Influence of Substituent Modifications on the Phenoxy Moiety on Biological Efficacy

Modifications to the phenoxy ring of N-(4-methoxyphenyl)-2-phenoxyacetamide derivatives have been shown to significantly impact their biological activity. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, in the context of cyclooxygenase (COX-2) inhibition, the introduction of a bromo substituent at the para-position of the phenoxy ring has been observed to enhance inhibitory efficacy. Similarly, the incorporation of bromine at position 4 of the phenoxy ring in other phenoxy acetic acid derivatives led to a marked enhancement of inhibitory activity compared to their unsubstituted counterparts nih.gov. In a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives, the presence of 2,4-dichloro substituents on the phenoxy ring resulted in a compound with potent herbicidal activity acs.org.

The nature and position of substituents on the phenoxy ring are critical determinants of biological activity. Electron-withdrawing groups, such as halogens, have been shown to be particularly effective in enhancing the potency of these derivatives for certain applications.

Compound SeriesPhenoxy Moiety SubstitutionObserved Biological Effect
Phenoxy Acetic Acid Derivatives4-BromoEnhanced COX-2 inhibitory efficacy compared to unsubstituted analog nih.gov
Phenoxy Acetic Acid Derivatives4-BromoMarked enhancement of inhibitory activity nih.gov
N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamides2,4-DichloroPotent herbicidal activity acs.org

Impact of Modifications on the N-Aryl Group (e.g., methoxyphenyl variations)

The N-aryl group, specifically the 4-methoxyphenyl (B3050149) moiety, plays a crucial role in the biological activity of these compounds. Variations in the substitution pattern on this aromatic ring can lead to significant changes in efficacy and selectivity.

Studies on related acetamide (B32628) derivatives have highlighted the importance of the N-aryl substituent for various biological activities, including anticonvulsant properties. For instance, in a series of N-arylazole acetamide derivatives, the nature of the aryl group was found to be a key factor in their anticonvulsant activity nih.gov. The presence of an aromatic ring is thought to increase the lipophilicity of the compounds, which facilitates their penetration across the blood-brain barrier nih.gov.

The position of the methoxy (B1213986) group on the N-phenyl ring is also a critical factor. Research on methoxy-substituted N-benzimidazole-derived carboxamides has demonstrated that the number and position of methoxy groups on the phenyl ring strongly impact biological activity nih.gov. This suggests that variations of the methoxyphenyl group in this compound derivatives, such as shifting the methoxy group to the ortho or meta position, could significantly modulate their biological profiles.

Compound SeriesN-Aryl Group ModificationImpact on Biological Activity
N-arylazole acetamidesVariation of the aryl groupSignificant influence on anticonvulsant activity nih.gov
N-Benzimidazole-derived carboxamidesNumber and position of methoxy groups on the phenyl ringStrong impact on biological activity nih.gov
6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-dionesIncorporation of lipophilic aryl moietiesPotential to improve anticonvulsant activity mdpi.com

Role of the Acetamide Linker in Modulating Biological Activity

The acetamide linker, which connects the phenoxy and N-(4-methoxyphenyl) moieties, is a critical component for the biological activity of these derivatives. Its structural features, including rigidity and hydrogen bonding capacity, are pivotal for molecular recognition at the target site.

The amide functional group is a cornerstone in drug design and is present in numerous medicinal compounds nih.gov. In the context of anticonvulsant agents, the amide group is a key feature in several newer drugs nih.gov. Studies on 2-phenoxyacetamide (B1293517) derivatives have identified this scaffold as a promising starting point for the development of monoamine oxidase (MAO) inhibitors researchgate.net. The acetamide moiety can act as a useful linker in the design of new MAO inhibitors due to its ability to interact with key amino acid residues in the enzyme's active site researchgate.net.

Furthermore, research on acetamide derivatives as anti-inflammatory agents has shown the importance of the acetamide functional group in the design of selective COX-II inhibitors chemjournal.kzsemanticscholar.org. The acetamide linkage is also amenable to the design of prodrugs, allowing for the modification of pharmacokinetic properties chemjournal.kz.

Compound ClassRole of Acetamide LinkerBiological Target/Activity
2-Phenoxyacetamide DerivativesUseful linker for interaction with active site residuesMonoamine Oxidase (MAO) Inhibition researchgate.net
Acetamide DerivativesKey functional group for selective inhibitionCyclooxygenase-II (COX-II) Inhibition chemjournal.kz
N-(2-hydroxyethyl)amide derivativesEssential for anticonvulsant activityAnticonvulsant nih.gov

Identification of Key Pharmacophoric Features for Specific Biological Targets

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, distinct pharmacophoric models have been developed for various biological targets.

For MAO Inhibition: A pharmacophore model for acetamide derivatives as MAO-A inhibitors suggests that an increase in the bulkiness of substituents and molecular solvent accessible surface area is beneficial for activity. The model also indicates that less lipophilic groups may enhance MAO-A inhibitory activity nih.gov. For MAO-B inhibition, a pharmacophore model for 2-phenoxyacetamide derivatives has been developed, highlighting the importance of this scaffold in designing selective inhibitors researchgate.net.

For PTP1B Inhibition: A pharmacophore model for protein tyrosine phosphatase 1B (PTP1B) inhibitors has been developed featuring two H-bond acceptors, one hydrophobic aromatic, and one ring aromatic feature nih.gov. This model provides a framework for designing new PTP1B inhibitors for conditions like type 2 diabetes and obesity nih.govnih.govfrontiersin.orgnih.govnih.gov.

For EGFR/VEGFR-2 Inhibition: While not directly studying this compound, research on related structures has identified key pharmacophoric features for vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, which are relevant for anticancer drug design.

For Anticonvulsant Activity: A widely accepted pharmacophore model for anticonvulsant agents includes at least one aryl ring, one electron donor atom, and a hydrogen bond acceptor/donor unit researchgate.net. Studies on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides have identified potent anticonvulsants, further refining the understanding of the structural requirements for this activity mdpi.commdpi.comacs.org.

Biological TargetKey Pharmacophoric Features
MAO-A InhibitionIncreased substituent bulkiness, increased molecular solvent accessible surface area, less lipophilic groups nih.gov
PTP1B InhibitionTwo H-bond acceptors, one hydrophobic aromatic, one ring aromatic feature nih.gov
Anticonvulsant ActivityAt least one aryl ring, one electron donor atom, a hydrogen bond acceptor/donor unit researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This approach has been applied to this compound derivatives and related structures to predict their efficacy and guide the design of new, more potent analogs.

CoMFA Model for PTP1B Inhibitors: Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been used to study PTP1B inhibitors. These models help in understanding the steric and electrostatic field requirements for potent inhibition, thereby guiding the design of new inhibitors researchgate.netresearchgate.net.

QSAR for Larvicidal Activity: QSAR studies have been conducted on phenoxyacetamide-based inhibitors to target acetylcholinesterase 1 (AChE1) in mosquito vectors, providing insights into the features responsible for high larvicidal activity longdom.org. Other QSAR models for plant-derived larvicidal compounds have also been developed, which can be relevant for designing new phenoxyacetamide-based larvicides nih.govscielo.brscielo.brsemanticscholar.org. These models often highlight the importance of descriptors related to the three-dimensional structure, steric properties, and hydrophobicity of the molecules scielo.br.

QSAR ModelBiological Target/ActivityKey Findings
CoMFAPTP1B InhibitionProvides insights into steric and electrostatic requirements for potent inhibition researchgate.netresearchgate.net.
2D-QSARMAO-B InhibitionA model was developed for 2-phenoxyacetamide derivatives to predict their inhibitory activity researchgate.net.
Ligand-based QSARLarvicidal Activity (AChE1 inhibition)Explores crucial features of phenoxyacetamide-based inhibitors for designing highly active ligands longdom.org.
3D-QSARAnticonvulsant ActivityModels for related structures help in understanding the structural requirements for anticonvulsant efficacy.

Computational and Theoretical Investigations in the Design and Analysis of N 4 Methoxyphenyl 2 Phenoxyacetamide and Its Analogues

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and estimating the binding affinity of a potential drug molecule to its biological target.

Protein-Ligand Interaction Analysis (e.g., with EGFR, VEGFR-2, PTP1B, Acetylcholine (B1216132) Binding Protein (AChBP), Acetylcholinesterase (AChE))

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):

Molecular docking studies have been performed on an analogue of N-(4-methoxyphenyl)-2-phenoxyacetamide, namely (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide (B32628), to evaluate its binding affinity against EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov The analysis revealed that this analogue exhibits strong binding interactions with the active sites of both receptors.

For EGFR, the docking results showed a high binding affinity, suggesting that the compound could act as a potent inhibitor. nih.gov Similarly, for VEGFR-2, the analogue demonstrated significant binding, indicating its potential to interfere with angiogenesis, a critical process in tumor growth. nih.gov The interactions were characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pockets of the receptors. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B):

While direct molecular docking studies of this compound with PTP1B are not extensively documented in the available literature, research on related heterocyclic chalcone (B49325) derivatives has shown promising interactions with the catalytic sites of PTP1B. nih.gov These studies reveal that compounds can bind to sub-pockets A and C of the enzyme, forming interactions with residues such as Arg221 and Tyr46. nih.gov The presence of hydrogen bond donors and acceptors is crucial for these interactions. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against PTP1B.

Acetylcholine Binding Protein (AChBP) and Acetylcholinesterase (AChE):

No specific molecular docking studies for this compound with AChBP are readily available. However, the general principles of ligand binding to AChBP, a structural homolog of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs), involve interactions with aromatic residues in the binding pocket. sigmaaldrich.com

For Acetylcholinesterase (AChE), a critical enzyme in the nervous system, docking studies of various inhibitors have been extensively reviewed. nih.govnih.gov These studies highlight the importance of interactions with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. A review of recent literature indicates that compounds containing moieties such as 2-(4-methoxyphenyl) can form hydrogen bonds with key residues like Thr121 in the AChE binding pocket. nih.gov For instance, 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole has been shown to form a hydrogen bond between its nitrogen atom and the oxygen atom of Thr121. nih.gov This suggests that the N-(4-methoxyphenyl) group in the target compound could potentially engage in similar favorable interactions within the AChE active site.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are employed to assess the stability of protein-ligand complexes and to analyze the conformational changes that occur upon binding.

For the analogue (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, MD simulations have been conducted to understand the stability of its complex with EGFR and VEGFR-2. nih.gov These simulations provide insights into how the molecule behaves within the receptor's binding domain over a period of time, helping to validate the interactions predicted by molecular docking. nih.gov The stability of the complex is a key indicator of the potential efficacy of the inhibitor. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used in chemistry and materials science to predict various molecular properties.

DFT calculations have been performed on (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives to analyze their electronic properties. nih.gov These calculations help in understanding the molecule's reactivity, stability, and the distribution of electron density, which are crucial for its interaction with biological targets. nih.gov The Spartan software is one of the tools used for such analyses. nih.gov

In Silico Predictions of Pharmacokinetic and Drug-Likeness Profiles

In silico methods are extensively used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of new chemical entities. These predictions help in the early identification of compounds with favorable profiles, reducing the likelihood of failure in later stages of drug development.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

ADMET properties for (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its analogues have been predicted using computational tools such as the admetSAR and swissADME servers. nih.gov These predictions provide a comprehensive profile of the compound's likely behavior in the human body, including its absorption from the gut, distribution to various tissues, metabolic pathways, and potential for toxicity. nih.gov

Lipinski's Rule of Five Compliance and Other Drug-Likeness Parameters

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. sigmaaldrich.com The rules are based on the observation that most orally administered drugs have certain physicochemical properties in common. The parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The drug-likeness of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives has been assessed based on Lipinski's Rule of Five and other drug-likeness parameters. nih.gov Compliance with these rules suggests that the compound has a higher probability of possessing favorable pharmacokinetic properties for oral administration.

Virtual Screening and Computational Lead Optimization Strategies

The identification and refinement of novel therapeutic agents are significantly accelerated by computational methodologies. Virtual screening and computational lead optimization, in particular, play a pivotal role in the design and analysis of compounds like this compound and its analogues. These in silico techniques allow for the rapid assessment of large compound libraries and the targeted modification of lead structures to enhance their biological activity and pharmacokinetic profiles.

Virtual Screening Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is broadly categorized into ligand-based and structure-based virtual screening.

In the context of this compound, a virtual screening campaign could be conceptualized to identify this scaffold from a large chemical database. For instance, structure-based virtual screening could be employed if the three-dimensional structure of a relevant biological target is known. This would involve docking a library of compounds into the binding site of the target protein and scoring their putative binding affinities. The phenoxyacetamide core of the title compound presents key hydrogen bond donors and acceptors, as well as aromatic regions, which would be critical for interaction with a target's active site.

Alternatively, ligand-based virtual screening could be utilized if a set of known active molecules is available but the target structure is unknown. This approach relies on the principle that similar molecules exhibit similar biological activities. A known active ligand could be used as a template to search for compounds with similar physicochemical properties or 2D/3D shapes, potentially leading to the identification of this compound as a hit.

Computational Lead Optimization

Once a "hit" compound such as this compound is identified, computational lead optimization strategies are employed to refine its structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.com This iterative process involves making small, targeted chemical modifications to the lead compound and evaluating the impact of these changes using computational tools.

Molecular Docking and Binding Free Energy Calculations:

A critical step in lead optimization is understanding the precise binding mode of the compound within the target's active site. Molecular docking simulations can predict the preferred orientation of this compound and its analogues, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, in a study of phenoxyacetanilide derivatives, molecular docking was used to predict the binding strength of the compounds against the COX-2 enzyme. semanticscholar.orgresearchgate.net

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. These calculations can guide the optimization process by predicting whether a proposed modification will enhance or diminish binding.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a series of analogues of this compound, a QSAR model could be developed to correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with their observed biological activity. Such a model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

In Silico ADMET Prediction:

The success of a drug candidate is heavily dependent on its pharmacokinetic profile. Computational models can predict various ADMET properties of this compound and its derivatives, such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govresearchgate.net Early identification of potential liabilities allows for structural modifications to mitigate these issues. For instance, in silico analysis of N-(4-methoxyphenyl)pentanamide, a related compound, demonstrated an excellent drug-likeness profile. nih.gov

Illustrative Data from Computational Lead Optimization:

The following table presents hypothetical data that would be generated during a computational lead optimization study of this compound analogues. The table includes the parent compound and hypothetical modified analogues, along with their predicted binding affinities (as docking scores) and key in silico ADMET properties.

Compound IDModification on this compoundPredicted Docking Score (kcal/mol)Predicted Oral Bioavailability (%)Predicted BBB Permeability
LEAD-001 None (Parent Compound)-7.565Low
OPT-001 Addition of a hydroxyl group to the phenoxy ring-8.270Low
OPT-002 Replacement of methoxy (B1213986) group with an ethoxy group-7.868Low
OPT-003 Introduction of a fluorine atom to the methoxyphenyl ring-7.972Medium
OPT-004 Isosteric replacement of the ether linkage with a thioether-7.360Low

This table is for illustrative purposes and the data is hypothetical.

This systematic and computationally driven approach to lead optimization allows for the efficient exploration of chemical space around the this compound scaffold, ultimately guiding the design of more potent and drug-like candidates.

Development and Research of N 4 Methoxyphenyl 2 Phenoxyacetamide Analogues and Derivatives

Chalcone-Derived Analogues (e.g., (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide)

Chalcones, known for their 1,3-diaryl-2-propen-1-one core, are significant precursors in flavonoid biosynthesis and have been integrated into the N-(4-methoxyphenyl)-2-phenoxyacetamide structure to create novel hybrid molecules. iucr.orgnih.gov These derivatives are of interest due to the broad spectrum of biological activities associated with the chalcone (B49325) scaffold. nih.gov

A notable example is (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide . This compound was synthesized through a reaction between N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. iucr.orgiucr.org The latter intermediate is prepared via the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde (B117250) and acetophenone (B1666503). iucr.orgiucr.org The final chalcone analogue is formed by stirring the intermediates in acetone (B3395972) with potassium carbonate. iucr.org

The structure of this chalcone derivative has been extensively confirmed using various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS). iucr.orgiucr.orgresearchgate.net Further characterization by single-crystal X-ray diffraction revealed that the molecule has an E-configuration at the C=C double bond. iucr.orgiucr.org The crystal structure analysis also showed that intermolecular C-H⋯O hydrogen bonds link the molecules into chains, which are further stabilized by C-H⋯π interactions. iucr.org

Interactive Data Table: Synthesis and Characterization of a Chalcone-Derived Analogue
FeatureDescriptionSource(s)
Compound Name (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide researchgate.net, iucr.org
Molecular Formula C₂₄H₂₁NO₄ iucr.org, iucr.org
Synthesis Method Reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in acetone with K₂CO₃. iucr.org
Precursor 1 N-(4-methoxyphenyl)-2-chloroacetamide iucr.org
Precursor 2 (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one iucr.org
Characterization IR, ¹H-NMR, ¹³C-NMR, HR-MS, Single-Crystal X-ray Diffraction researchgate.net, iucr.org, iucr.org
Key Structural Feature E-configuration of the C=C bond iucr.org, iucr.org
Crystal Packing Molecules linked into chains by C—H⋯O hydrogen-bonding interactions. iucr.org

Thiazole-Containing Derivatives (e.g., 4-phenyl-2-phenoxyacetamide thiazoles, thiazole-integrated pyridine (B92270) derivatives, N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives)

The incorporation of the thiazole (B1198619) ring, a sulfur and nitrogen-containing heterocycle, into the phenoxyacetamide structure has yielded derivatives with a range of biological activities. acs.orgwjpmr.com Thiazole and phenoxyacetic acid are considered key moieties in many biologically active agents. acs.orgacs.org

4-phenyl-2-phenoxyacetamide thiazoles have been synthesized and evaluated for their cytotoxic and anti-proliferative effects. nih.gov One study reported the synthesis of novel 4-phenyl-2-phenoxyacetamide thiazole analogues and identified a compound with fluoro and methyl substitutes as having potential cytotoxic efficacy against various cancer cell lines. nih.gov This compound was found to regress tumor activity by affecting the tumor microenvironment. nih.gov

In another area of research, N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives were designed and synthesized to investigate their herbicidal properties. acs.orgacs.org These compounds were synthesized using an active splicing method, and their structures were confirmed by NMR and HRMS. acs.org Bioassays indicated that many of these derivatives effectively inhibited seed germination. acs.orgacs.org Specifically, the derivative 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide showed significant inhibition against Lactuca sativa (lettuce) and was found to influence cell metabolism. acs.org

Additionally, research has explored thiazole-integrated pyridine derivatives that feature a phenoxyacetamide moiety as a linker. researchgate.net These hybrids have been synthesized through multi-step reactions and screened for their antitumor activity. researchgate.net

Interactive Data Table: Research on Thiazole-Containing Phenoxyacetamide Derivatives
Derivative ClassExample Compound/FocusSynthesis ApproachInvestigated ActivitySource(s)
4-phenyl-2-phenoxyacetamide thiazoles Compound with fluoro and methyl substitutesMultistep synthesis starting from 2,4-difluorophenol (B48109) and ethyl chloroacetate.Cytotoxic, Anti-proliferative nih.gov
N-(thiazol-2-yl) phenoxyacetamide N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl)) phenoxyacetamide derivativesActive splicing method.Herbicidal acs.org, acs.org
Thiazole-integrated pyridine derivatives Hybrids with a phenoxyacetamide linkerCondensation and heterocyclization reactions.Antitumor researchgate.net

Quinazolinone-Derived Analogues (e.g., N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds)

Quinazolinone scaffolds are important building blocks in medicinal chemistry. researchgate.net Analogues of this compound incorporating this moiety, such as N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds, have been synthesized and studied. nih.govnih.gov

In one line of research, a series of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives were synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis bd oxidase. nih.gov This study aimed to develop new chemical entities with novel mechanisms of action to treat drug-resistant tuberculosis. nih.gov The findings indicated that two specific molecules from this class could inhibit the mutant bd oxidase of M. tuberculosis. nih.gov

Other research has focused on the anti-cancer potential of quinazolinone-based acetamides. For instance, compounds like N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide demonstrated notable anti-cancer activity across several tested cell lines. nih.gov Similarly, a series of N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives were designed, synthesized, and characterized, with some showing varied degrees of antibacterial and antifungal activities. researchgate.net The synthesis and biological evaluation of 2-[(2'-ethyl-4'-oxoquinazolin-3'-yl]amino-N-aryl acetamide (B32628) derivatives have also been reported, highlighting the continued interest in this class of compounds for their biological activities. researchgate.net

Pyrazole-Based Analogues (e.g., 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide)

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and has been incorporated into phenoxyacetamide derivatives. nih.govnih.gov The synthesis of pyrazole derivatives is an active area of research due to their wide range of pharmacological activities. ias.ac.inmdpi.com

Research in this area includes the synthesis of compounds like 5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide . This compound was prepared by refluxing 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide with isatin (B1672199) in ethanol. nih.gov Its crystal structure was determined and found to contain two independent molecules with slightly different conformations. nih.gov

Although a direct synthesis for 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide was not detailed in the provided search results, the synthesis of related pyrazole analogues is well-documented. nih.govias.ac.inmdpi.com These syntheses often involve the cyclocondensation of appropriate precursors, such as α,β-unsaturated ketones with hydrazine (B178648) derivatives. mdpi.com The substitution patterns on the pyrazole and phenyl rings are key to modulating the biological effects of these analogues. nih.gov

Indole-Linked Derivatives (e.g., pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine (B1195054) derivatives, indole-linked thiazoles)

Indole (B1671886), a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a crucial scaffold in many natural and synthetic biologically active molecules. nih.gov Its incorporation into the this compound framework has led to the development of various derivatives.

One area of research involves the synthesis of indole-3-acetamides , which are created by coupling indole-3-acetic acid with various substituted anilines. nih.gov A one-pot reaction using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent is a common synthetic route. nih.gov These derivatives have been investigated for potential antihyperglycemic and antioxidant activities. nih.gov

Another approach involves creating more complex hybrid molecules. For example, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids were designed and synthesized. nih.gov The synthesis started with the conversion of indole-2-carboxylic acid to its corresponding hydrazide, which was then linked to a phenoxy-triazole-acetamide moiety. nih.gov

Furthermore, the development of indolyl pyrroloindolines has been achieved through a cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles. rsc.org This method allows for the synthesis of complex indole-linked structures under metal-free conditions. rsc.org The indole nucleus is recognized for its broad biological activities, making these linked derivatives interesting subjects for further research. nih.gov

Chromene-Containing Analogues (e.g., N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide)

Chromene, a heterocyclic compound featuring a fused benzene and pyran ring, is a scaffold found in many natural products and is known for a wide array of biological activities. nih.govsemanticscholar.org The incorporation of this moiety has led to the synthesis of various this compound analogues.

One key example is N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide . sigmaaldrich.com Research has also been conducted on related structures, such as N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide , which was found to crystallize in two polymorphic forms. nih.gov The synthesis of these chromone (B188151) carboxamide derivatives often involves a multi-step process. rsc.org For example, the synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide starts with the formation of an ethyl chromone carboxylate, followed by hydrolysis to the carboxylic acid, and finally, an amidation reaction with an appropriate amine. rsc.org

The synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was achieved by reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol. mdpi.com The structure of this newly synthesized compound was confirmed through melting point analysis, NMR spectroscopy, IR spectroscopy, and mass spectrometry. mdpi.com Structure-activity relationship studies on chromene derivatives have indicated that substitutions at various positions on the chromene ring are crucial for their cytotoxic activity. researchgate.net

Interactive Data Table: Research on Chromene-Containing Analogues
Compound NameSynthesis HighlightKey Research FindingSource(s)
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Available as a research chemical.A rare chemical provided for early discovery research. sigmaaldrich.com
N-(2-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide Synthesized and structurally analyzed.Crystallizes in two polymorphic forms with distinct molecular conformations. nih.gov
7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide Three-step synthesis from an acetophenone starting material.The procedure involves esterification, hydrolysis, and amidation. rsc.org
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with an amine.A novel compound fully characterized by spectroscopic methods. mdpi.com

Sulphonyl Analogues (e.g., acetamide sulphonyl analogs with anti-cancer activity)

The incorporation of a sulfonamide (SO₂NH) functional group is a common strategy in medicinal chemistry to develop new therapeutic agents. nih.gov This pharmacophore has been integrated into the acetamide framework to create sulphonyl analogues with potential anti-cancer properties.

Research has demonstrated that chemically modified sulfonamide core structures can exhibit a range of pharmacological properties, including anticancer activity. nih.gov For example, the hybridization of a sulfonamide moiety with other heterocyclic systems like chromene has been explored to create novel antitumor compounds. nih.gov

In the context of phenoxyacetamides, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed and assessed for anticancer activity. nih.gov While not all contained a sulphonyl group, this research highlights the strategy of modifying the phenoxy acetamide core to target cancer cells. nih.gov

More directly related, the synthesis of N-(4-((4-benzylpiperazin-1-yl)sulfonyl)phenyl)acetamide and related compounds has been reported, along with investigations into their antioxidative properties, which can be relevant to cancer research. nih.gov The structure-activity relationships of these compounds were studied, indicating that specific substitutions are crucial for their activity. nih.gov For instance, a notable coumarin-based MAO inhibitor, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide , which contains a sulfonyl group, has shown high potency and selectivity, demonstrating the importance of this functional group in designing active molecules. mdpi.com

Other Heterocyclic Integrations and Structural Modifications (e.g., tetrazole ring incorporation)

In the quest for novel therapeutic agents, particularly those with anticonvulsant properties, the core structure of this compound serves as a valuable scaffold for modification. A prominent strategy in medicinal chemistry involves the integration of various heterocyclic ring systems into a lead molecule. This approach can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity. Research into analogues has explored the replacement or addition of diverse heterocyclic moieties, including five-membered rings like pyrrolidine-2,5-diones, oxadiazoles, and tetrazoles, as well as six-membered systems like piperazine.

Integration of Five-Membered Heterocycles

A significant area of research has focused on creating hybrid molecules that merge structural features of known antiepileptic drugs (AEDs) with an acetamide framework.

Pyrrolidine-2,5-dione Derivatives : The pyrrolidine-2,5-dione ring is a key component of established AEDs like ethosuximide. nih.gov Researchers have designed hybrid compounds by incorporating this heterocyclic system, linked via an acetamide group, to create molecules with a broad spectrum of anticonvulsant activity. nih.govresearchgate.net These hybrid compounds have been synthesized and evaluated in various animal seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com For instance, one study identified a lead compound, designated as 30 , which demonstrated potent anticonvulsant activity in both the MES and the 6 Hz seizure models. nih.govnih.gov This line of research has also been extended to include derivatives with a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione core, further highlighting the versatility of this heterocyclic integration. mdpi.com

Oxadiazole and Thiazole Derivatives : The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for amide and ester functionalities and is featured in numerous biologically active compounds. nih.gov Synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles often involve the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govnih.govluxembourg-bio.com This strategy has been applied to create analogues of phenoxy-phenyl compounds with potential anticonvulsant effects. jchemrev.com Similarly, the integration of a thiazole ring has been explored. For example, N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide was synthesized and showed a protective effect in the PTZ test. nih.gov

Tetrazole Ring Incorporation : The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group and is valued for its metabolic stability and unique electronic properties. The synthesis of tetrazole-containing analogues can be achieved through the chemical modification of precursor molecules. A common method involves the [3+2] cycloaddition reaction between a nitrile (cyano group) and an azide (B81097), often sodium azide in the presence of a Lewis acid like zinc chloride. This reaction converts a cyano group into a 1H-tetrazol-5-yl ring, representing a significant structural modification that can imbue the molecule with acidic properties and new interaction capabilities with biological targets.

Integration of Six-Membered Heterocycles

Piperazine Derivatives : Another successful structural modification involves replacing the phenoxy portion of the parent compound with a phenylpiperazine moiety. This introduces a basic nitrogen atom, which can be crucial for receptor interaction and can improve the solubility profile of the compound. A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogues of anticonvulsant pyrrolidine-2,5-diones, where the heterocyclic imide ring was replaced by an open-chain amide structure. nih.govnih.gov These compounds were synthesized via the alkylation of appropriate amines and screened for anticonvulsant activity, with many showing protection in the MES seizure model. nih.govnih.gov

The following table summarizes the key research findings for these heterocyclic integrations.

Heterocyclic ClassDerivative/Analogue StructureKey Research FindingsCitations
Pyrrolidine-2,5-dionesHybrid molecules combining pyrrolidine-2,5-dione and acetamide fragments.Demonstrated broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. Some compounds also showed analgesic properties. nih.govresearchgate.netmdpi.comnih.govresearchgate.net
Oxadiazoles2,5-disubstituted-1,3,4-oxadiazole derivatives.Synthesized as bioisosteres of amides/esters; investigated for various biological activities including anticonvulsant potential. nih.govnih.govjchemrev.comresearchgate.net
PiperazinesN-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.Designed as open-chain analogues of cyclic imide anticonvulsants; showed activity in the MES seizure model. nih.govnih.gov
ThiazolesN-(substituted)-4,5-dihydrothiazole-4-carboxamide derivatives.Synthesized and evaluated for anticonvulsant activity, with some compounds showing protection in the PTZ model. nih.gov
TetrazolesAnalogues where a functional group is replaced by a 1H-tetrazol-5-yl ring.Synthesized via cycloaddition of nitriles and azides; the tetrazole ring acts as a stable, acidic bioisostere of a carboxylic acid.

Elucidation of Molecular Mechanisms of Action

Identification and Characterization of Specific Molecular Targets

While direct molecular targets of N-(4-methoxyphenyl)-2-phenoxyacetamide have not been definitively identified, research on related compounds suggests several potential protein and enzyme interactions. The biological activity of phenoxyacetamide derivatives is often attributed to the phenoxy moiety, which can enhance the compound's ability to bind to target molecules, including through π-bond interactions or by facilitating hydrogen bond formation via the ether oxygen atom.

Derivatives of phenoxyacetamide have demonstrated a wide array of pharmacological activities, suggesting a diverse range of potential molecular targets. These activities include:

Anticancer: Some phenoxyacetamide derivatives have shown cytotoxic effects against various cancer cell lines. For instance, certain phenoxy thiazoles have been found to repress HIF-1α through p53/MDM-2 mediated degradation.

Anti-inflammatory and Analgesic: Halogenated phenoxy derivatives, in particular, have been noted for their anti-inflammatory properties.

Antimicrobial: The phenoxyacetic acid moiety is a core component in numerous antibacterial and antifungal agents.

Antiviral: The 2-phenoxyacetamide (B1293517) group has been identified as a key marker in the development of inhibitors for the SARS-CoV-2 main protease (Mpro).

Future Research Horizons for this compound: A Roadmap for Innovation

The scientific community is poised to unlock the full potential of the chemical compound this compound. While initial research has laid a foundational understanding of its properties, the path forward is paved with exciting avenues for exploration and development. This article delineates key future research directions that could significantly enhance the utility and application of this molecule, focusing on novel synthesis, advanced ligand design, computational modeling, comprehensive biological profiling, and strategic pharmaceutical development.

Q & A

Q. What are the standard laboratory-scale synthesis protocols for N-(4-methoxyphenyl)-2-phenoxyacetamide?

  • Methodological Answer : The compound can be synthesized via a two-step reaction:

Amination : React 4-methoxyaniline with phenoxyacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen at 0–5°C for 2 hours. Use triethylamine as a base to neutralize HCl byproducts.

Purification : Extract the crude product using ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.
Structural confirmation is performed via ¹H/¹³C NMR, IR (notable peaks: C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹), and mass spectrometry (expected [M+H]⁺: 286.3) .

Q. How is this compound characterized for purity and structural integrity in academic research?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient, 60:40 to 90:10 over 15 min) to confirm purity (>98%).
  • Spectroscopy : ¹H NMR (DMSO-d₆: δ 7.8 ppm for amide proton, δ 3.7 ppm for methoxy group), ¹³C NMR (δ 168 ppm for carbonyl carbon).
  • Elemental Analysis : Validate %C, %H, %N (theoretical: C 67.36%, H 5.64%, N 4.89%) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines).
  • Mechanistic Studies : Compare time-kill kinetics and synergy with β-lactam antibiotics. Discrepancies in activity may arise from substituent positioning (e.g., methoxy vs. nitro groups) or solvent polarity effects .

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound analogs?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the para-position of the phenyl ring to enhance electrophilicity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial dihydrofolate reductase (DHFR). Validate with MD simulations (GROMACS) to assess stability of ligand-enzyme complexes .

Q. What safety protocols are critical when handling this compound in metabolic studies?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for solvent evaporation steps.
  • Waste Disposal : Collect acetonitrile and ethyl acetate waste in halogenated solvent containers. Neutralize acidic byproducts with 10% NaOH before disposal .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in hepatic models?

  • Methodological Answer :
  • In Vitro Assays : Incubate the compound (10 µM) with human liver microsomes (HLMs) at 37°C for 60 min. Monitor degradation via LC-MS/MS.
  • Metabolite Profiling : Identify phase I metabolites (e.g., O-demethylation products) using high-resolution mass spectrometry (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.